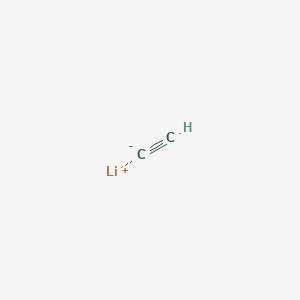
1,3-Bis(2-chlorophenyl)thiourea
Vue d'ensemble
Description
1,3-Bis(2-chlorophenyl)thiourea is a chemical compound with the linear formula C13H10Cl2N2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
Thioureas, including 1,3-Bis(2-chlorophenyl)thiourea, can be synthesized through a simple condensation between amines and carbon disulfide in an aqueous medium . This protocol works smoothly with aliphatic primary amines to afford various di- and trisubstituted thiourea derivatives .Molecular Structure Analysis
The molecular structure of 1,3-Bis(2-chlorophenyl)thiourea involves dihedral angles between the plane of the thiourea moiety and the two chlorophenyl rings . The relevant torsion angles describing the orientations are given in the referenced paper .Chemical Reactions Analysis
Thioureas have gained attention in the last few decades because of their use in the synthesis of several important heterocyclic compounds . Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant .Applications De Recherche Scientifique
Synthesis and Structural Analysis :
- Synthesis and crystal structure of related compounds : Compounds closely related to 1,3-Bis(2-chlorophenyl)thiourea have been synthesized, and their crystal structures have been analyzed. For instance, the synthesis and crystal structure of N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamide was explored, revealing details about its crystallization and molecular geometry (Odularu et al., 2021).
Biological Activities and Applications :
- Antibacterial Activities : Thiourea derivatives have been investigated for their antibacterial properties. A study on new vanadium(IV, V) complexes containing thiourea derivatives and their antibacterial activities against standard Gram-positive and Gram-negative bacterial strains highlighted their potential in this area (Farzanfar et al., 2015).
- Enzyme Inhibition and Mercury Sensing : Unsuspected thiourea derivatives, including ones structurally similar to 1,3-Bis(2-chlorophenyl)thiourea, were tested for their anti-cholinesterase activity and potential as mercury sensors using a spectrofluorimetric technique (Rahman et al., 2021).
Material Science and Chemical Analysis :
- Corrosion Inhibition : Thiourea compounds, including triazine-thiourea derivatives, have been studied for their role in corrosion inhibition, particularly in protecting metals like steel in acidic environments (Paul & Yadav, 2020).
- Chromatographic Applications : The use of thioureas in chromatography, such as in speciation determination of chromium(III) and (VI) using cloud point extraction, demonstrates their utility in analytical chemistry (Kiran et al., 2008).
Pharmaceutical Research :
- Anticancer Properties : Derivatives of 1,3-Bis(2-chlorophenyl)thiourea have been investigated for their potential anticancer properties. Studies have focused on the synthesis of thiourea derivatives and their evaluation for cytotoxic activities against various cancer cell lines (Pingaew et al., 2012).
Catalysis :
- Use in Azide–Alkyne Cycloaddition Reactions : Thiourea-supported copper(I) chloride catalysts, including 1,3-bis(2,6-dimethylphenyl)thiourea, have been used for azide–alkyne cycloaddition reactions, demonstrating their utility in organic synthesis and catalysis (Barman et al., 2016).
Safety And Hazards
Orientations Futures
Thioureas, including 1,3-Bis(2-chlorophenyl)thiourea, have been gaining interest due to their extensive applications in diverse fields . Future research may focus on exploring covalent organic frameworks with new linkages, which is regarded as an efficient method to modulate the corresponding properties .
Propriétés
IUPAC Name |
1,3-bis(2-chlorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2S/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,(H2,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTJZLBYKUDXRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=CC=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352088 | |
| Record name | 1,3-bis(2-chlorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2-chlorophenyl)thiourea | |
CAS RN |
1219-68-7 | |
| Record name | Di-2-chlorophenylthiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-bis(2-chlorophenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-BIS(2-CHLOROPHENYL)-2-THIOUREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



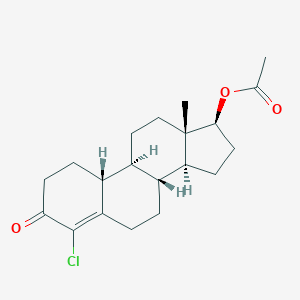
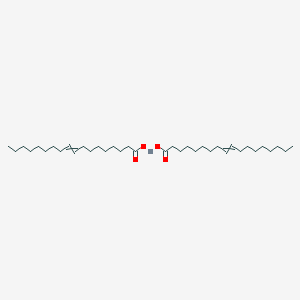
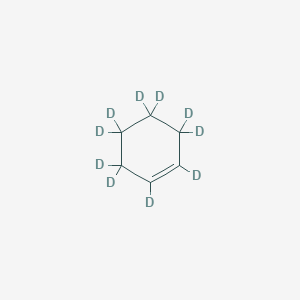


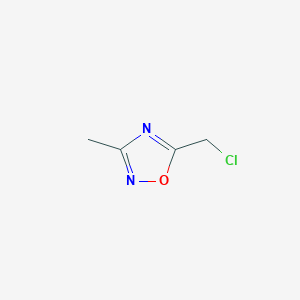





![6-Azaspiro[3.4]octane-5,7-dione](/img/structure/B72668.png)
